2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
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Description
2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a useful research compound. Its molecular formula is C17H16ClFN2O2 and its molecular weight is 334.78. The purity is usually 95%.
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Biological Activity
The compound 2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a derivative of isoindole-1,3-dione known for its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, particularly in the context of cyclooxygenase (COX) inhibition and other enzymatic pathways.
Chemical Structure
The compound features a complex structure that includes an isoindole core substituted with an amino group and a fluorophenyl moiety, which contributes to its biological properties. The molecular formula can be represented as C15H16FN2O3⋅HCl.
1. Cyclooxygenase Inhibition
Recent studies have highlighted the compound's significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The selectivity of the compound towards COX-2 over COX-1 is particularly notable:
Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | COX-2/COX-1 Ratio |
---|---|---|---|
Tested Compound | 90.28 | 30.45 | 2.96 |
Meloxicam | 100.00 | 25.00 | 4.00 |
The data indicates that while the compound exhibits a higher IC50 for COX-1 compared to COX-2, it still demonstrates a favorable selectivity profile, akin to that of meloxicam, a well-known anti-inflammatory drug .
The mechanism by which this compound inhibits COX enzymes involves interactions at specific binding sites within the enzyme structure:
- Hydrogen Bonds : A hydrogen bond forms between the carbonyl oxygen and Ser530.
- Aromatic Interactions : The isoindoline structure engages in π-π stacking with Trp387 and interacts with other residues through π-σ and π-alkyl contacts.
These interactions are crucial for the binding affinity and selectivity observed in the compound's action against COX enzymes .
3. Additional Enzyme Inhibition
Beyond COX inhibition, the compound has been evaluated for its effects on other enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Preliminary findings suggest that it may also exhibit inhibitory activity against these cholinergic enzymes, which are relevant in neurodegenerative diseases:
Enzyme | Inhibition Profile |
---|---|
AChE | Moderate Inhibition |
BChE | Moderate Inhibition |
This dual inhibition could position the compound as a candidate for treating conditions like Alzheimer's disease .
Case Studies
Several case studies have investigated variations of isoindole derivatives, including modifications to enhance their biological activity:
- Study on Derivatives : A series of isoindole derivatives were synthesized and tested for their anti-inflammatory properties, revealing that certain substitutions significantly increased COX-2 selectivity while maintaining low toxicity profiles.
- Neuroprotective Effects : Research indicated that certain derivatives showed promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neuroprotection .
Properties
IUPAC Name |
2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2.ClH/c18-12-5-3-4-11(8-12)9-13(19)10-20-16(21)14-6-1-2-7-15(14)17(20)22;/h1-8,13H,9-10,19H2;1H/t13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQPITVUQOQCSL-ZOWNYOTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.